(4-Aminopyridin-3-yl)boronic acid hydrochloride
Description
(4-Aminopyridin-3-yl)boronic acid hydrochloride (CAS: 959904-53-1) is a boronic acid derivative featuring a pyridine ring substituted with an amino group at the 4-position and a boronic acid moiety at the 3-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications . This compound is structurally characterized by the combination of a boronic acid (capable of reversible diol binding) and an aminopyridine group (providing hydrogen-bonding and coordination capabilities). It is industrially available through suppliers like ECHEMI, with certifications including REACH and ISO, ensuring its use in regulated sectors .
Its synthetic utility is highlighted in the preparation of boron-containing heterocycles, such as spiro compounds, via reactions involving its amino and boronic acid groups . These properties position it as a versatile intermediate in drug discovery, particularly for proteasome inhibitors and other targets requiring boronic acid motifs.
Properties
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNNCFLQICMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959904-53-1 | |
| Record name | (4-aminopyridin-3-yl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 4-aminopyridine with boronic acid or boronic esters . The reaction is usually carried out in a suitable solvent such as ethanol at room temperature . The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₈BClN₂O₂
- Molecular Weight : 137.93 g/mol
- IUPAC Name : (4-Aminopyridin-3-yl)boronic acid hydrochloride
The compound features a boronic acid group, known for its ability to form reversible covalent bonds with hydroxyl groups, making it valuable in chemical and biological applications .
Medicinal Chemistry
This compound has been studied for its role as a potassium channel blocker. It shows therapeutic potential in treating conditions such as:
- Multiple Sclerosis : The compound can restore impulse conduction in demyelinated fibers by blocking voltage-gated K+ channels (Kv1 family), which are upregulated in demyelinated axons .
- Lambert-Eaton Myasthenic Syndrome : Similar mechanisms of action have been observed in this condition, highlighting its utility in neurology .
Suzuki-Miyaura Coupling Reactions
The compound is also a participant in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between boronic acids and halides in the presence of palladium catalysts.
Key Features of Suzuki-Miyaura Applications :
- Enables the synthesis of pharmaceuticals and agrochemicals.
- Facilitates the development of materials with specific functionalities.
Biological Probes Development
Due to its ability to reversibly bind to sugars and nucleotides, this compound can be utilized to develop probes for studying carbohydrate-protein interactions. This application is crucial in understanding various biological processes and disease mechanisms .
Case Study 1: Therapeutic Efficacy in Multiple Sclerosis
A study demonstrated that this compound effectively improved conduction velocities in demyelinated axons of animal models simulating multiple sclerosis. The findings indicated a restoration of physiological function through Kv1 channel modulation .
Case Study 2: Application in Organic Synthesis
In a recent publication, researchers utilized this compound in a series of Suzuki-Miyaura reactions, achieving yields upwards of 70% for various aryl compounds. This highlights its effectiveness as a building block in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of (4-Aminopyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diol-containing biomolecules, making it useful in enzyme inhibition and as a molecular probe . The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Boronic Acid Derivatives
Key Observations :
- Pyridine vs.
- Amino Group Impact: The amino group enhances solubility and enables hydrogen bonding, contrasting with non-amino analogs like phenanthren-9-yl boronic acid, which rely solely on hydrophobic interactions .
Physicochemical Properties
Table 2: pKa and Reactivity Comparisons
*Inferred based on structural analogs (e.g., aminophenylboronic acids).
Key Observations :
Key Observations :
- The target compound’s non-peptide structure may circumvent the pharmacokinetic limitations of dipeptidyl boronic acids (e.g., rapid inactivation) .
Biological Activity
(4-Aminopyridin-3-yl)boronic acid hydrochloride, with the molecular formula CHBClNO, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Overview of the Compound
This compound is a derivative of 4-aminopyridine, incorporating a boronic acid group, which enhances its reactivity and utility in various biological contexts. It is primarily used as a building block in organic synthesis and has potential applications in medicinal chemistry due to its ability to interact with biological molecules.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diol-containing biomolecules. This property makes it particularly useful in enzyme inhibition and as a molecular probe in biochemical assays. The compound has been shown to selectively inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
Biological Activities
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. Its boronic acid functionality allows it to interact with serine and cysteine residues in the active sites of enzymes, thereby modulating their activity.
- Neuroprotective Effects : Research indicates that this compound may enhance neuronal conduction, particularly in demyelinated axons. This effect is beneficial in conditions such as multiple sclerosis (MS), where potassium channels become exposed and leaky following demyelination. The compound has been proposed as a therapeutic agent to restore normal ion channel function and improve neuronal signaling .
- Anticancer Potential : Initial studies suggest that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit certain kinases could be leveraged for developing novel cancer therapies.
Case Study 1: Neuroprotection in Multiple Sclerosis
A study demonstrated that this compound could significantly improve conduction velocity in animal models of MS by blocking aberrant potassium efflux from demyelinated axons. This action helps maintain neuronal excitability and supports recovery after injury .
Case Study 2: Enzyme Inhibition
In vitro experiments showed that the compound effectively inhibits the activity of specific serine proteases involved in inflammatory responses. This inhibition was quantified using IC values, indicating its potential as an anti-inflammatory agent .
Research Findings
A summary of key findings from recent studies on this compound is presented below:
Q & A
Q. What are the common synthetic routes for (4-Aminopyridin-3-yl)boronic acid hydrochloride?
The compound is typically synthesized via deprotection of pinacol boronic esters under basic conditions. For example, β-amino-boronates (e.g., compound 2ab in Scheme 1 of ) undergo transesterification with methyl boronic acid to yield boronic acid derivatives. Acidic conditions can further remove protective groups (e.g., sulfinyl moieties) to generate the free amino-boronic acid hydrochloride .
Q. How can spectroscopic methods confirm the structure of this compound?
Characterization involves:
- 1H/13C NMR : Peaks for aromatic protons (δ 8.69–7.49 ppm) and boronic acid groups, with shifts influenced by adjacent amino groups.
- Mass spectrometry (MS) : Molecular ion peaks matching calculated masses (e.g., [M+H]+ or [M-Cl]+ ions).
- Elemental analysis : Verification of B, N, and Cl content. Refer to analogous pyridine-boronic acid derivatives in for methodology .
Q. What role does the boronic acid group play in this compound’s reactivity?
The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with aryl halides. The amino group at position 4 may act as a directing group or require protection to prevent undesired side reactions during catalysis .
Advanced Research Questions
Q. How can researchers mitigate interference from the amino group during cross-coupling reactions?
The amino group’s nucleophilicity can hinder coupling efficiency. Strategies include:
- Protection : Temporarily masking the amino group with tert-butoxycarbonyl (Boc) or sulfinyl groups, followed by deprotection post-reaction .
- pH optimization : Conducting reactions under mildly acidic conditions to protonate the amino group, reducing its reactivity .
Q. What strategies improve the stability and solubility of this compound in aqueous reactions?
- Cyclic boronic esters : Transesterification with diethanolamine (DEA) forms air-stable, water-soluble DEA boronic esters, which retain reactivity while enhancing handling safety .
- Co-solvent systems : Use polar aprotic solvents (e.g., DMF) mixed with water to balance solubility and reaction efficiency .
Q. How can this compound serve as a ligand in catalytic systems?
The boronic acid and amino groups can coordinate to transition metals (e.g., Pd), enabling applications in heterogeneous catalysis. For instance, palladium complexes of similar boronic acids catalyze decarboxylative cross-couplings (see ). Optimize ligand-to-metal ratios and reaction temperatures to maximize catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
